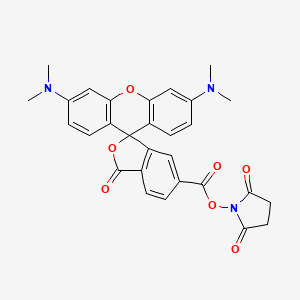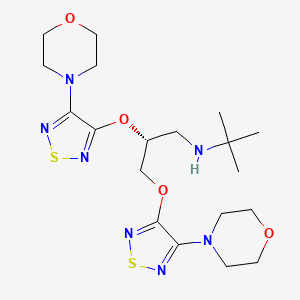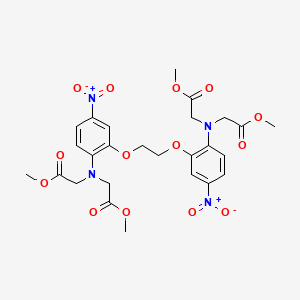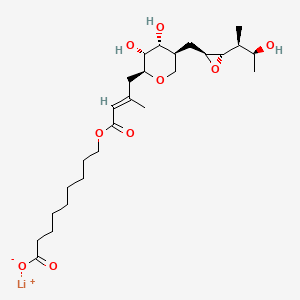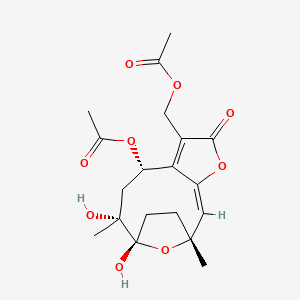
Diacetylpiptocarphol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetylpiptocarphol is a natural sesquiterpenoid found in the herbs of Vernonia volkameriifolia . It has been shown to exhibit cytotoxicity .
Molecular Structure Analysis
Diacetylpiptocarphol is a sesquiterpenoid with the molecular formula C19H24O9 and a molecular weight of 396.39 . Its IUPAC name is [(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate .Physical And Chemical Properties Analysis
Diacetylpiptocarphol is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in desiccated conditions at -20°C .Applications De Recherche Scientifique
Diacetyl is a key flavor compound in fermented dairy products and wine. Its biosynthesis depends on citric acid metabolism, and it can be further reduced to acetoin and the alcohol, 2,3-butanediol. Wine LAB, especially Oenococcus oeni, metabolizes diacetyl during malolactic fermentation, which has stylistic implications for wine flavor (Bartowsky & Henschke, 2004).
Diacetyl suppresses glucagon-like peptide-1 production and secretion in enteroendocrine cells, which can affect food palatability and intake. This suggests that diacetyl's role in enhancing food flavors might influence satiety signals and potentially contribute to overconsumption of certain foods (McCarthy et al., 2017).
In the context of e-cigarettes, diacetyl and related compounds (acetyl propionyl) have been evaluated for their presence and potential respiratory toxicity. The findings suggest a need for further evaluation of this exposure, particularly in sweet-flavored e-cigarettes, to mitigate potential health risks (Farsalinos et al., 2015).
Diacetyl is also implicated in respiratory toxicity. In studies involving mice, exposure to diacetyl caused epithelial injury and inflammatory responses in the respiratory tract, resembling features of human obliterative bronchiolitis (Morgan et al., 2008).
Mécanisme D'action
Target of Action
Diacetylpiptocarphol is a sesquiterpene lactone compound It’s known to exhibit anti-leishmaniasis activity , suggesting it may interact with targets involved in the life cycle of Leishmania species.
Mode of Action
Given its anti-leishmaniasis activity , it’s plausible that it interferes with the biological processes essential for the survival and replication of Leishmania species
Biochemical Pathways
Considering its anti-leishmaniasis activity , it’s likely that it impacts the pathways related to the metabolism, growth, and replication of Leishmania species.
Result of Action
Diacetylpiptocarphol has been reported to exhibit anti-leishmaniasis activity . This suggests that the compound may exert its effects by inhibiting the growth and replication of Leishmania species, leading to their eventual elimination from the host organism.
Propriétés
IUPAC Name |
[(1R,2E,8S,10R,11S)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3/b13-7+/t14-,17+,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSADBENAXUTZTK-ICOWNEGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C/2[C@H](C[C@@]([C@@]3(CC[C@@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetylpiptocarphol | |
Q & A
Q1: How was Diacetylpiptocarphol identified and characterized from Pseudelephantopus spiralis?
A2: Pseudelephantopus spiralis was selected for study due to its ethnopharmacological use and the promising antiparasitic activity observed in its crude extracts []. Diacetylpiptocarphol, alongside other hirsutinolide-type sesquiterpene lactones, was isolated from various extracts (petroleum ether, ethanol, and aqueous) of the plant's aerial parts using chromatographic techniques []. The structure of Diacetylpiptocarphol was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)
![Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B586926.png)
![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)
